Propylhydrazine hydrochloride
Overview
Description
Propylhydrazine hydrochloride is an organic compound with the chemical formula C3H10N2 · HCl. It is a colorless and transparent liquid with a special ammonia-like odor. This compound is known for its reactivity and is used in various chemical applications, particularly as a synthetic building block .
Mechanism of Action
Target of Action
Propylhydrazine hydrochloride is a nucleophilic hydrazine probe . It has been used in the field of chemoproteomic profiling and discovery of protein electrophiles . The primary targets of this compound are likely to be protein electrophiles, which are proteins that can form covalent bonds with nucleophiles .
Mode of Action
It has been used as a competitor for hydrazine probe in “reverse-polarity” activity-based protein profiling (rp-abpp) . In this context, this compound likely interacts with its protein electrophile targets, competing with the hydrazine probe. This interaction could result in changes to the protein’s function or activity.
Biochemical Pathways
Given its use in rp-abpp, it is likely involved in pathways related to protein function and activity
Result of Action
Given its role as a nucleophilic hydrazine probe, it is likely that its action results in changes to the function or activity of its protein electrophile targets .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its reactivity with oxygen could lead to the formation of flammable mixtures . Additionally, its solubility in water, which is quite high, could influence its distribution in the body . Its storage temperature (2-8°C) could also affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of propanol with hydrazine under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of bromo propane with hydrazine hydrate, followed by extraction and purification steps .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting hydrochloric acid hydrazine with isopropanol under the protection of an inert gas. This method is advantageous due to its high yield and low cost .
Chemical Reactions Analysis
Types of Reactions: Propylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted hydrazines .
Scientific Research Applications
Propylhydrazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Hydrazine hydrochloride: Similar in structure but lacks the propyl group.
Isopropylhydrazine hydrochloride: Similar but with an isopropyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific reactivity and applications in chemoproteomic profiling and synthetic chemistry. Its ability to act as a nucleophilic hydrazine probe sets it apart from other similar compounds .
Properties
IUPAC Name |
propylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNFFIGQDGOCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021208 | |
Record name | Propylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56795-66-5 | |
Record name | Propylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper tell us about the in vivo efficacy of Propylhydrazine hydrochloride?
A1: The research demonstrates that this compound can induce tumors in Swiss mice. [] While this doesn't directly translate to therapeutic efficacy, it highlights the compound's biological activity and its potential to impact cellular processes. This information is valuable for researchers studying tumor development and exploring potential applications of this compound in cancer research models.
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